7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-[4-METHOXY-3-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyridine core, which is fused with a phenyl ring substituted with methoxy and prop-2-yn-1-yloxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-METHOXY-3-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor.
Substitution Reactions: The phenyl ring is introduced through a substitution reaction, where the methoxy and prop-2-yn-1-yloxy groups are added using appropriate reagents and catalysts.
Final Cyclization: The final step involves cyclizing the intermediate compounds to form the desired thienopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-[4-METHOXY-3-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[4-METHOXY-3-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 7-[4-METHOXY-3-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents.
Phenyl Substituted Compounds: Compounds with phenyl rings substituted with different functional groups.
Uniqueness
The uniqueness of 7-[4-METHOXY-3-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE lies in its specific combination of functional groups and the resulting biological activities. The presence of methoxy and prop-2-yn-1-yloxy groups may confer unique properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H15NO3S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
7-(4-methoxy-3-prop-2-ynoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C17H15NO3S/c1-3-7-21-15-9-11(4-5-14(15)20-2)12-10-16(19)18-13-6-8-22-17(12)13/h1,4-6,8-9,12H,7,10H2,2H3,(H,18,19) |
InChI Key |
AEUDTGYDWYFWOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC=C3)OCC#C |
Origin of Product |
United States |
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